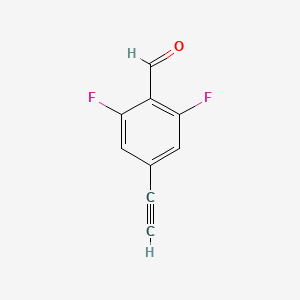

4-Ethynyl-2,6-difluorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2,6-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2O/c1-2-6-3-8(10)7(5-12)9(11)4-6/h1,3-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUWLTNVJKUHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1)F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynyl 2,6 Difluorobenzaldehyde and Its Precursors

Synthesis of Key Halogenated Difluorobenzaldehyde Intermediates

The foundation of the target molecule is the 2,6-difluorobenzaldehyde (B1295200) scaffold. The synthesis of this core and its subsequent halogenation to create a suitable handle for ethynylation are critical preliminary stages.

Two principal routes are commonly employed for the synthesis of 2,6-difluorobenzaldehyde, starting from either chlorinated or fluorinated benzene (B151609) derivatives.

A robust method for producing 2,6-difluorobenzaldehyde involves a halogen exchange (Halex) reaction, where the chlorine atoms on 2,6-dichlorobenzaldehyde (B137635) are substituted with fluorine. google.com This process is typically carried out using an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a high-boiling point, dipolar aprotic solvent like sulfolane. google.com To facilitate the reaction and improve yields, a phase-transfer catalyst, specifically an ethylene (B1197577) glycol dialkyl ether, is often added. google.com The reaction requires high temperatures, generally in the range of 160°C to 250°C, with specific examples running at 220°C for several hours to achieve high yields. google.com

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield |

| 2,6-Dichlorobenzaldehyde | Potassium Fluoride (KF) | Tetraethylene glycol dimethyl ether | Sulfolane | ~220°C | High |

Table 1: Reaction conditions for the synthesis of 2,6-difluorobenzaldehyde via halogen exchange. google.com

An alternative pathway to 2,6-difluorobenzaldehyde begins with 1,3-difluorobenzene (B1663923). prepchem.com This method utilizes directed ortho-metalation. The substrate is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -50°C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The acidity of the proton at the C2 position, situated between the two fluorine atoms, facilitates regioselective deprotonation to form a lithiated intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as N-methylformanilide, to introduce the aldehyde group, yielding 2,6-difluorobenzaldehyde after an acidic workup. prepchem.com The reported yield for this multi-step process is around 58%. prepchem.com

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 1,3-Difluorobenzene | 1. n-Butyl lithium2. N-Methylformanilide | Tetrahydrofuran (THF) | -50°C | 58% |

Table 2: Alternative synthesis of 2,6-difluorobenzaldehyde via directed ortho-metalation. prepchem.com

To install the ethynyl (B1212043) group at the 4-position, a halogen atom must first be present at that site to act as a coupling partner. The synthesis of 4-bromo-2,6-difluorobenzaldehyde (B1272164) serves this purpose. chemimpex.com The common starting material for this intermediate is 1-bromo-3,5-difluorobenzene (B42898). chemicalbook.com In a manner analogous to the alternative synthesis of the parent benzaldehyde (B42025), this process relies on directed metalation. A strong, sterically hindered base like lithium diisopropylamide (LDA) is used to selectively deprotonate the C2 position between the two fluorine atoms, leaving the bromine atom untouched. chemicalbook.com The reaction is performed at low temperatures (0°C to -70°C) in THF. The resulting aryl-lithium species is then reacted with a formylating agent like N,N-dimethylformamide (DMF) or N-formylpiperidine to yield 4-bromo-2,6-difluorobenzaldehyde. chemicalbook.com This method has been reported to produce the desired product in good yields, around 78%. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 1-Bromo-3,5-difluorobenzene | 1. Lithium diisopropylamide (LDA)2. N-Formylpiperidine or DMF | Tetrahydrofuran (THF) | -70°C to 0°C | 78% |

Table 3: Synthesis of the key precursor 4-Bromo-2,6-difluorobenzaldehyde. chemicalbook.com

The successful synthesis of 4-bromo-2,6-difluorobenzaldehyde hinges on the principles of regioselectivity. In the case of formylation, the starting material is 1-bromo-3,5-difluorobenzene. The two electron-withdrawing fluorine atoms significantly increase the acidity of the proton at the C2 position, making it the sole site of deprotonation by LDA. chemicalbook.com This directing effect of the fluorine substituents ensures that the formyl group is introduced exclusively at the position between them, leading to the desired 2,6-difluoro substitution pattern on the final aldehyde.

The synthesis of the 1-bromo-3,5-difluorobenzene precursor itself must also be considered. Electrophilic aromatic bromination of 1,3-difluorobenzene would be expected to yield the 4-bromo isomer (1-bromo-2,4-difluorobenzene) as the major product, due to the ortho,para-directing nature of the fluorine atoms. Therefore, achieving the 1-bromo-3,5-difluoro substitution pattern requires a more specialized synthetic strategy, often starting from differently substituted precursors. The regioselectivity in these reactions is paramount, as it dictates the final arrangement of substituents on the benzaldehyde ring. nih.gov

Preparation of 2,6-Difluorobenzaldehyde

Installation of the Ethynyl Group via Advanced Cross-Coupling Reactions

With the key intermediate, 4-bromo-2,6-difluorobenzaldehyde, in hand, the final step is the installation of the alkyne. The Sonogashira cross-coupling reaction is the preeminent method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org

This reaction typically employs a dual-catalyst system consisting of a palladium(0) complex and a copper(I) salt, such as copper(I) iodide, in the presence of a base like triethylamine (B128534) or diisopropylamine. wikipedia.orgmdpi.com The aryl bromide (4-bromo-2,6-difluorobenzaldehyde) undergoes oxidative addition to the palladium(0) center. Concurrently, the copper(I) salt reacts with the terminal alkyne (e.g., acetylene (B1199291) gas or a protected version like trimethylsilylacetylene) to form a copper(I) acetylide. libretexts.org Transmetalation from copper to palladium, followed by reductive elimination, yields the final product, 4-ethynyl-2,6-difluorobenzaldehyde (B6173228), and regenerates the palladium(0) catalyst. wikipedia.org The reaction is known for its mild conditions and tolerance of various functional groups, including the aldehyde present on the substrate. wikipedia.org

| Aryl Halide | Alkyne Source | Catalysts | Base |

| 4-Bromo-2,6-difluorobenzaldehyde | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine |

Table 4: Typical reagents for the Sonogashira coupling to form this compound. wikipedia.orgmdpi.com

The reactivity of the halide is a key factor, with the general trend being I > Br > Cl. wikipedia.org The use of the bromo-substituted precursor represents a balance of reactivity and accessibility. chemimpex.comchemicalbook.com

Sonogashira Coupling Strategies for Para-Alkynylation

The Sonogashira cross-coupling reaction is a fundamental and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is pivotal in the synthesis of this compound, typically involving the coupling of an acetylene source with a 4-halo-2,6-difluorobenzaldehyde derivative. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgmdpi.com The general reactivity order for the halide is I > OTf > Br > Cl, making 4-iodo-2,6-difluorobenzaldehyde a common precursor for this transformation. youtube.com

Optimization of Catalytic Systems (e.g., Palladium-Copper Catalysis)

The classic Sonogashira catalytic system employs a palladium(0) species, often generated in situ from a palladium(II) precatalyst, and a copper(I) salt, typically copper(I) iodide (CuI). mdpi.com The catalytic cycle involves two interconnected processes. youtube.com In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate. youtube.com This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the resulting palladium complex, which yields the alkynylated product and regenerates the active Pd(0) catalyst. youtube.comyoutube.com

Optimization of this dual catalytic system is crucial for achieving high yields. Research has shown that the choice of palladium source can influence efficiency. Common palladium precatalysts include Pd(PPh₃)₂Cl₂, Pd(OAc)₂, and Pd(PPh₃)₄. mdpi.com The presence of CuI is often critical; in some systems, no product is formed in its absence. mdpi.com However, copper-catalyzed homocoupling of the alkyne (Glaser coupling) is a significant side reaction, which has prompted the development of copper-free Sonogashira protocols. rsc.org These copper-free systems often require carefully designed ligands or alternative activators to facilitate the reaction. acs.orgnih.gov For instance, a conceptually novel approach involves using two different palladium catalysts simultaneously—one to activate the aryl halide and another to activate the terminal alkyne, enabling a productive Pd-Pd transmetalation pathway. acs.org

Table 1: Comparison of Catalytic Systems for Sonogashira Coupling

| Catalyst System | Components | Key Features |

|---|---|---|

| Classic Pd/Cu | Pd(PPh₃)₂Cl₂/CuI, Amine Base | Widely used, efficient for many substrates. mdpi.com |

| Copper-Free | Pd(OAc)₂, Ligand (e.g., t-Bu₂PCH₂N(CH₂Ph)CH₂P t-Bu₂) | Avoids Glaser homocoupling side products. nih.gov |

| Dual Palladium | Two distinct Pd precatalysts | Allows for copper-free reaction at low Pd loading. acs.org |

| Heterogeneous | Pd on Charcoal (Pd/C) | Catalyst can be recycled, active species may leach. nih.gov |

Ligand Effects and Solvent Choice in Sonogashira Reactions

The choice of ligands and solvents profoundly impacts the rate, yield, and selectivity of Sonogashira reactions. lucp.net Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used to stabilize the palladium catalyst. mdpi.com However, these ligands can be toxic and air-sensitive, leading to research into more stable nitrogen-based ligands like N-heterocyclic carbenes (NHCs) and hydrazones. organic-chemistry.orgrsc.org The ligand can influence the reactivity and chemoselectivity, particularly in complex substrates with multiple reactive sites. nih.gov For example, a newly developed phosphine (B1218219) ligand featuring a C2-cyclohexyl group on an indole (B1671886) ring has been shown to invert the conventional chemoselectivity order in the coupling of polyhalogenated aryl triflates. nih.govresearchgate.net

Solvent selection is a delicate balance, as the solvent must dissolve various components, from lipophilic aryl halides to inorganic salts. lucp.net The choice of solvent affects reaction rates and can influence catalyst stability and selectivity. lucp.netnumberanalytics.com

Polar Aprotic Solvents : N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used. numberanalytics.comacs.org Their polarity can stabilize charged intermediates, potentially enhancing reaction rates and regioselectivity. lucp.net However, DMF is recognized as a substance of very high concern due to its toxicity. acs.org

Non-polar Solvents : Toluene and tetrahydrofuran (THF) are also employed, often when milder conditions are necessary for sensitive substrates. numberanalytics.com

Green Solvents : In response to environmental concerns, greener alternatives are being investigated. Solvents like dimethylisosorbide (DMI) and even water, with the aid of surfactants, have been successfully used for Sonogashira couplings, offering more sustainable options. organic-chemistry.orgacs.org

Table 2: Influence of Solvent on Sonogashira Coupling

| Solvent Type | Examples | Impact on Reaction |

|---|---|---|

| Polar Aprotic | DMF, DMSO | Can enhance reaction rates by stabilizing intermediates. lucp.netnumberanalytics.com |

| Non-polar | Toluene, THF | May be preferred for sensitive substrates or milder conditions. numberanalytics.com |

| Protic/Green | Water, Isopropanol | Environmentally benign; often requires surfactants or specific catalysts. organic-chemistry.orgrsc.org |

Challenges and Solutions for Chemoselectivity and Yield

Synthesizing this compound via Sonogashira coupling presents specific challenges related to chemoselectivity and yield. The presence of the aldehyde functional group and the fluorine atoms on the aromatic ring can influence the reaction's outcome.

A primary challenge is preventing the unwanted homocoupling of the terminal alkyne, which forms a diyne byproduct. This is primarily mediated by the copper co-catalyst. rsc.org Solutions include:

Copper-Free Protocols : As mentioned, eliminating copper from the reaction is a direct way to prevent Glaser coupling. This often requires highly efficient palladium-ligand systems. rsc.orgnih.gov

Careful Control of Reaction Conditions : Optimizing temperature, reaction time, and reactant stoichiometry can minimize side reactions.

Another challenge is achieving high chemoselectivity, especially if the starting material contains multiple halide atoms. While 4-iodo-2,6-difluorobenzaldehyde provides a clear site for reaction due to the high reactivity of the C-I bond, a precursor like 4-bromo-2,6-difluorobenzaldehyde might require more forcing conditions, which could lead to side reactions involving the aldehyde. youtube.com The development of specialized ligands that can selectively activate one C-X bond over another is an active area of research. nih.govresearchgate.net For instance, specific catalyst systems have been designed to favor coupling at a C-Cl bond over a C-OTf bond, reversing the expected reactivity pattern. researchgate.net Catalyst deactivation is another common issue that can lower yields, which can be addressed by using more robust catalysts or ensuring a strict inert atmosphere. numberanalytics.com

Alternative Methods for Ethynyl Group Introduction

While the Sonogashira coupling is a dominant strategy, other methods exist for introducing an ethynyl group onto an aromatic ring, which can be applied to synthesize this compound. These alternatives typically start with the aldehyde functionality already in place on the precursor.

One of the most notable alternatives is the Corey-Fuchs reaction . researchgate.net This two-step process converts an aldehyde into a terminal alkyne.

Dibromo-olefination : The aldehyde (e.g., 2,6-difluorobenzaldehyde) reacts with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to form a 1,1-dibromoalkene intermediate. An improved method uses P(OCH₃)₃/CBr₄ in toluene, which may be more amenable to scale-up. researchgate.net

Elimination and Alkynylation : The resulting dibromoalkene is treated with a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi). This treatment results in a lithium acetylide intermediate, which is then quenched with water to yield the terminal alkyne. researchgate.net

Another approach is the "inverse Sonogashira reaction," which involves the direct C-H alkynylation of an arene with an alkynyl halide. nih.gov While powerful, achieving para-selectivity on an unbiased arene is challenging and often requires a directing group. nih.govrsc.org For a substrate like 2,6-difluorobenzaldehyde, directing the alkynylation specifically to the para position without pre-functionalization would require a novel catalytic system.

Retrosynthetic Analysis in the Design of this compound Pathways

Retrosynthetic analysis is a strategy used to plan a synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com The disconnections must correspond to known, reliable reactions.

For This compound (I) , the most logical disconnection is at the C(sp)-C(sp²) bond between the ethynyl group and the aromatic ring. This disconnection corresponds to a Sonogashira coupling reaction.

Disconnection 1 (C-C bond) : This breaks the molecule into two synthons: a 4-ethynyl anion equivalent (II) and a 2,6-difluorobenzaldehyde cation equivalent with a leaving group at the C4 position (III) .

The corresponding synthetic equivalents (reagents) for these synthons would be a protected terminal alkyne, such as (trimethylsilyl)acetylene, and a 4-halo-2,6-difluorobenzaldehyde, for instance, 4-iodo-2,6-difluorobenzaldehyde (IV) . The use of a silyl-protected alkyne is common to prevent side reactions, with the silyl (B83357) group being removed in a final deprotection step.

An alternative retrosynthetic pathway considers the Corey-Fuchs reaction.

Disconnection 2 (Alkyne formation) : This disconnection transforms the terminal alkyne back to the aldehyde precursor from which it could be formed. This leads directly to 2,6-difluorobenzaldehyde (V) as the key starting material, which would first be halogenated at the para position to install a leaving group for a Sonogashira approach, or used directly in a sequence that first forms the aldehyde and then introduces the ethynyl group. However, the most direct retrosynthesis points to a pre-functionalized benzaldehyde.

Therefore, the most common and direct retrosynthetic pathway suggests that 4-iodo- or 4-bromo-2,6-difluorobenzaldehyde and a protected acetylene are the most practical starting materials for the synthesis of this compound.

Scale-Up Considerations for Laboratory to Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations aimed at ensuring safety, cost-effectiveness, efficiency, and robustness.

Catalyst Cost and Loading : Palladium is an expensive precious metal. On a large scale, minimizing the catalyst loading (mol %) is a primary economic driver. Research into highly active catalysts that are efficient at parts-per-million (ppm) levels is crucial. organic-chemistry.org The cost and toxicity of ligands are also significant factors.

Reaction Conditions : Conditions that are feasible in the lab, such as extremely low temperatures (-78 °C) or the use of hazardous reagents like n-BuLi (for the Corey-Fuchs method), can be challenging and costly to implement on an industrial scale. The ideal process uses mild temperatures and pressures. numberanalytics.com

Solvent Choice : The choice of solvent is critical. Solvents used in large quantities must be low-cost, have a good safety profile, and be easily recyclable. Environmentally hazardous solvents like DMF are often replaced with greener alternatives during process optimization. acs.org

Work-up and Purification : Isolation and purification methods must be scalable. Chromatography, while common in the lab, is often undesirable for large-scale production. Crystallization or distillation are preferred methods for purifying the final product and intermediates. The synthesis of a related compound, eniluracil, via a Sonogashira coupling was optimized for large-scale production, with particular attention paid to ensuring the final product could be isolated in high yield and quality through crystallization. acs.org

Process Safety and Byproducts : The potential for exothermic reactions and the formation of hazardous byproducts must be thoroughly evaluated. For example, copper-catalyzed reactions can form potentially explosive acetylide byproducts if not handled correctly. Managing heat and mass transfer becomes critical in large reactors. numberanalytics.com The development of process-friendly conditions, such as those reported for a Corey-Fuchs synthesis approaching a 100g scale, highlights the importance of designing safe and manageable procedures from the outset. researchgate.net

Reactivity and Functionalization Chemistry of 4 Ethynyl 2,6 Difluorobenzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde moiety in 4-ethynyl-2,6-difluorobenzaldehyde (B6173228) is a key site for molecular elaboration, susceptible to a variety of transformations that enable the construction of more complex molecular architectures. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring enhances the electrophilicity of the aldehyde carbon, influencing its reactivity in nucleophilic additions and related reactions.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of this compound readily undergoes nucleophilic attack by a wide range of nucleophiles. These reactions are fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds at this position.

Common nucleophiles include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). The addition of these reagents to the aldehyde leads to the formation of secondary alcohols, as illustrated in the following general scheme:

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |

| Organolithium Reagent | n-Butyllithium (n-BuLi) | Secondary Alcohol |

These reactions typically proceed under anhydrous conditions to prevent quenching of the organometallic reagent. The resulting secondary alcohols are versatile intermediates that can be further oxidized, eliminated, or substituted to access a wider array of derivatives.

Condensation Reactions for Extended Conjugation

Condensation reactions involving the aldehyde group are pivotal for extending the π-conjugated system of this compound. These transformations are instrumental in the synthesis of dyes, organic electronic materials, and biologically active compounds.

The Knoevenagel condensation provides a powerful method for the formation of a new carbon-carbon double bond. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups).

A typical example is the reaction with malononitrile, which proceeds readily in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. The strong electron-withdrawing nature of the difluorinated ring and the ethynyl (B1212043) group facilitates this condensation. The initial adduct undergoes dehydration to yield a highly conjugated product.

Table 2: Knoevenagel Condensation of this compound with Malononitrile

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools for converting the aldehyde into an alkene with high regioselectivity. The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent.

The choice of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene. For instance, the reaction with a stabilized ylide, such as (triphenylphosphoranylidene)acetate, typically favors the formation of the (E)-alkene.

Table 3: Wittig Olefination of this compound

| Reactant 1 | Wittig Reagent | Product |

|---|---|---|

| This compound | Methyltriphenylphosphonium bromide/base | 1-ethynyl-2,6-difluoro-4-vinylbenzene |

The HWE reaction, employing a phosphonate (B1237965) carbanion, offers advantages such as the use of more readily available and air-stable reagents, and often provides excellent (E)-selectivity.

The aldehyde functionality serves as a key electrophilic partner in cyclocondensation reactions to construct various heterocyclic rings. These reactions are of significant interest in medicinal chemistry due to the prevalence of heterocyclic scaffolds in drug molecules.

For example, reaction with 1,2-diamines, such as o-phenylenediamine, can lead to the formation of benzodiazepine (B76468) derivatives after initial imine formation followed by intramolecular cyclization. Similarly, reactions with other bifunctional nucleophiles can afford a diverse range of five- and six-membered heterocycles.

Oxidation and Reduction Chemistry of the Aldehyde Moiety

The aldehyde group can be readily transformed into a carboxylic acid or an alcohol through oxidation and reduction, respectively, providing access to another set of important derivatives.

Oxidation: The aldehyde can be oxidized to the corresponding 4-ethynyl-2,6-difluorobenzoic acid using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups in the molecule.

Reduction: Conversely, the aldehyde can be selectively reduced to the corresponding primary alcohol, (4-ethynyl-2,6-difluorophenyl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). google.com This reagent is highly selective for aldehydes and ketones, leaving the ethynyl group and the aromatic ring intact. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective.

Table 4: Oxidation and Reduction of this compound

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 4-ethynyl-2,6-difluorobenzoic acid |

Reactions Involving the Terminal Ethynyl Group

The terminal alkyne moiety is a versatile handle for a variety of chemical modifications, enabling the construction of more complex molecular architectures.

The terminal ethynyl group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and regioselective transformation, often referred to as "click" chemistry, involves the reaction of the alkyne with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. The reaction typically proceeds under mild conditions, often in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. This method provides a straightforward route to highly functionalized triazole derivatives, which are important scaffolds in medicinal chemistry and materials science.

Beyond the well-known Sonogashira coupling used in its synthesis, the ethynyl group of this compound can potentially undergo other cross-coupling reactions. While specific examples for this exact molecule are not extensively documented in readily available literature, the general reactivity of terminal alkynes suggests the feasibility of reactions like the Heck and Suzuki couplings. In a hypothetical Heck-type reaction, the alkyne could couple with an aryl or vinyl halide in the presence of a palladium catalyst to form a substituted alkene. Similarly, a Suzuki coupling could involve the reaction of a suitably activated form of the alkyne (e.g., an alkynylboronate) with an aryl or vinyl halide. These reactions would further expand the range of accessible derivatives from this versatile starting material.

A common synthetic route to this compound itself involves a Sonogashira cross-coupling reaction. google.comgoogle.com This palladium- and copper-catalyzed reaction couples 4-bromo-2,6-difluorobenzaldehyde (B1272164) with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne. google.comgoogle.com

Table 1: Sonogashira Coupling for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalysts | Solvent/Base | Product |

|---|

Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, typically those containing ruthenium or molybdenum. This reaction involves the intramolecular or intermolecular rearrangement of an ene and an alkyne to form a new diene. This compound, with its terminal alkyne, is a suitable substrate for intermolecular enyne metathesis. When reacted with an olefin in the presence of a Grubbs-type or other suitable metathesis catalyst, it can lead to the formation of 1,3-dienes, which are valuable intermediates in organic synthesis. The specific outcome and efficiency of the reaction would depend on the nature of the olefin partner and the catalyst used.

The ethynyl group of this compound can participate in polymerization reactions. While specific studies on the radical polymerization of this particular monomer are not widely reported, terminal alkynes, in general, can be polymerized through various mechanisms, including radical polymerization. This process would lead to the formation of a polymer with a polyacetylene-type backbone, where the 2,6-difluorobenzaldehyde (B1295200) moiety is a repeating side group. The properties of such a polymer would be influenced by the steric and electronic nature of the aromatic substituent. The presence of the aldehyde group might require protection during the polymerization process to prevent side reactions.

The acidic proton of the terminal alkyne in this compound can be deprotonated by strong bases, such as organolithium or Grignard reagents, to form a metal acetylide. This acetylide is a potent nucleophile and can react with a variety of electrophiles. For example, reaction with aldehydes or ketones would yield propargyl alcohols, while reaction with alkyl halides could lead to the formation of internal alkynes. This reactivity provides a facile method for carbon-carbon bond formation at the terminus of the ethynyl group, allowing for the introduction of a wide range of functional groups.

Influence of Fluorine Substituents on Chemical Reactivity and Selectivity

The two fluorine atoms at the ortho positions to the aldehyde group have a profound influence on the reactivity and selectivity of this compound. Fluorine is the most electronegative element, and its presence on the aromatic ring significantly alters the electronic properties of the molecule. nih.gov

The strong electron-withdrawing inductive effect (-I) of the fluorine atoms deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. nih.gov Conversely, it activates the ring towards nucleophilic aromatic substitution, although such reactions are less common for this specific compound. The electron-withdrawing nature of the fluorine atoms also increases the acidity of the terminal alkyne proton, making it more readily deprotonated by bases.

Furthermore, the fluorine atoms can influence the reactivity of the aldehyde group. The electron-withdrawing effect can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. rsc.orgacs.orgacs.org However, the steric bulk of the ortho-fluorine atoms may hinder the approach of nucleophiles to the aldehyde. acs.org This interplay between electronic activation and steric hindrance can lead to unique reactivity and selectivity patterns.

In reactions involving the ethynyl group, the fluorine atoms can also exert an electronic influence. For instance, in transition metal-catalyzed reactions, the electron-poor nature of the aromatic ring can affect the coordination of the metal to the alkyne and subsequently influence the reaction's rate and outcome.

Table 2: Influence of Fluorine Substituents on the Properties of this compound

| Property | Influence of Fluorine Atoms |

|---|---|

| Aromatic Ring Reactivity | Deactivated towards electrophilic substitution, activated towards nucleophilic substitution. |

| Alkyne Acidity | Increased acidity of the terminal alkyne proton. |

| Aldehyde Reactivity | Increased electrophilicity of the carbonyl carbon (electronic effect), potential steric hindrance for nucleophilic attack (steric effect). |

Electronic Effects (Inductive and Mesomeric) on Reactivity Profiles

The reactivity of this compound is significantly influenced by the powerful electron-withdrawing nature of the two fluorine atoms and the aldehyde group, complemented by the electronic character of the ethynyl substituent.

The two fluorine atoms at the ortho positions (C2 and C6) exert a strong negative inductive effect (-I) due to fluorine's high electronegativity. stackexchange.com This effect withdraws electron density from the aromatic ring, making the ring electron-deficient. The aldehyde group (-CHO) also contributes to this electron deficiency through both a negative inductive effect and a negative mesomeric effect (-M) , the latter of which delocalizes electron density from the ring onto the carbonyl oxygen.

This pronounced electron-deficient character of the aromatic ring has several important consequences for the molecule's reactivity:

Increased Electrophilicity of the Aldehyde Carbonyl: The strong inductive withdrawal by the ortho-fluorines enhances the partial positive charge on the carbonyl carbon of the aldehyde group, making it more susceptible to nucleophilic attack compared to non-fluorinated benzaldehydes.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, particularly at the carbon atoms bearing the fluorine atoms, facilitates attack by nucleophiles. This is a key feature of polyfluorinated aromatic compounds. acgpubs.org

Deactivation towards Electrophilic Aromatic Substitution (EAS): Conversely, the reduced electron density of the aromatic ring deactivates it towards attack by electrophiles.

The ethynyl group at the para-position (C4) has a more nuanced electronic influence. It is generally considered to be a weak electron-withdrawing group via its sp-hybridized carbons' inductive effect, but it can also participate in resonance.

The interplay of these electronic effects is summarized in the following table:

| Functional Group | Inductive Effect (-I) | Mesomeric Effect (±M) | Overall Effect on Aromatic Ring |

| 2,6-Difluoro | Strong -I | Weak +M (lone pair donation) | Strongly deactivating/electron-withdrawing |

| Aldehyde (-CHO) | Moderate -I | Strong -M | Strongly deactivating/electron-withdrawing |

| Ethynyl (-C≡CH) | Weak -I | Weakly deactivating/activating (context-dependent) | Weakly deactivating |

The combined effect of these substituents renders the aromatic ring of this compound highly electron-poor, which is a defining characteristic of its reactivity profile.

Steric Effects and Conformational Control by Fluorine Atoms

The presence of two fluorine atoms in the ortho positions to the aldehyde group imposes significant steric constraints that influence the molecule's conformation and reactivity.

The steric bulk of the ortho-fluorine atoms can hinder the approach of nucleophiles to the aldehyde carbonyl. However, the relatively small van der Waals radius of fluorine (1.47 Å) compared to other halogens means this steric hindrance is less pronounced than with ortho-chloro or ortho-bromo substituents. nih.gov

A more significant consequence of the ortho-difluoro substitution is the conformational restriction imposed on the aldehyde group. The steric interaction between the fluorine atoms and the aldehyde's carbonyl oxygen or hydrogen can influence the rotational barrier around the C(aryl)-CHO bond. This can lead to a preferred conformation where the aldehyde group is twisted out of the plane of the aromatic ring, which can, in turn, affect its conjugation with the π-system of the ring and its reactivity in certain reactions, such as the Wittig reaction. researchgate.net

The steric environment created by the ortho-fluorines can be summarized as follows:

| Feature | Description | Consequence |

| Steric Hindrance at Aldehyde | The fluorine atoms partially shield the carbonyl carbon from attack by bulky nucleophiles. | May require more forcing reaction conditions or lead to lower yields with sterically demanding reagents. |

| Conformational Restriction | Rotation of the aldehyde group is hindered, potentially leading to a non-planar arrangement relative to the aromatic ring. | Can alter the electronic communication between the aldehyde and the ring, and influence stereochemical outcomes in reactions involving the aldehyde. |

| Shielding of Ortho Positions | The fluorine atoms themselves occupy the ortho positions, sterically blocking these sites from direct attack in some substitution reactions. | Direct functionalization at the C2 or C6 positions is unlikely. |

Role in Direct Arylation and Nucleophilic Aromatic Substitution

The electronic and steric properties of this compound make it a potentially valuable substrate in modern cross-coupling and substitution reactions.

Nucleophilic Aromatic Substitution (SNAr):

The strong electron-withdrawing character imparted by the difluoro and aldehyde substituents makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. libretexts.org In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. youtube.com In the case of this compound, the fluorine atoms can act as leaving groups.

The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . stackexchange.comlibretexts.org The high electronegativity of fluorine is particularly effective at stabilizing this negatively charged intermediate through its inductive effect, which lowers the activation energy of the rate-determining addition step. stackexchange.com This is why fluoroarenes are often more reactive in SNAr than other haloarenes, despite fluoride (B91410) being a poor leaving group in other contexts like SN2 reactions. stackexchange.comyoutube.com

Nucleophilic attack is generally favored at the positions para or ortho to strong electron-withdrawing groups. In this molecule, the fluorine atoms are ortho to the aldehyde group and meta to the ethynyl group. The combined electron-withdrawing power of the aldehyde and the other fluorine atom strongly activates these positions for SNAr. It has been observed that in poly-fluorinated arenes, nucleophilic attack often occurs at the para position. acgpubs.org

Direct Arylation:

Direct C-H arylation is a powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an aromatic C-H bond and an aryl halide or triflate. For this compound, the most likely site for direct arylation would be the C-H bonds on the aromatic ring, specifically at the C3 and C5 positions.

The success of direct arylation often depends on the electronic nature of the C-H bond being functionalized. The electron-deficient nature of the aromatic ring in this compound could influence the reactivity in these transformations. While some direct arylation reactions are favored on electron-rich arenes, others proceed efficiently on electron-poor systems. The specific catalytic system employed would be crucial in determining the outcome. nih.gov The ethynyl group itself can also participate in various coupling reactions, adding to the synthetic versatility of the molecule.

The potential reactivity of this compound in these key transformations is summarized below:

| Reaction Type | Reactive Site(s) | Key Influencing Factors |

| Nucleophilic Aromatic Substitution (SNAr) | C2 and C6 (where F is the leaving group) | Strong activation by -CHO and -F groups; stabilization of Meisenheimer complex. |

| Direct C-H Arylation | C3 and C5 | Electron-deficient nature of the C-H bonds; choice of palladium catalyst and reaction conditions. |

| Reactions of the Aldehyde | Carbonyl carbon | Enhanced electrophilicity due to -I effect of ortho-fluorines. |

| Reactions of the Ethynyl Group | Terminal alkyne C-H or C≡C π-bond | Can undergo Sonogashira coupling, click chemistry, etc. |

Applications in Advanced Materials and Supramolecular Chemistry

Utilization as a Building Block in Liquid Crystalline Systems

The rigid, linear core conferred by the ethynyl (B1212043) and difluorophenyl groups makes 4-Ethynyl-2,6-difluorobenzaldehyde (B6173228) a valuable component in the design of calamitic (rod-shaped) liquid crystals. These materials are essential for display technologies and other photonic applications that rely on the manipulation of light.

The synthesis of liquid crystalline compounds, or mesogens, from this compound often involves extending the molecular structure to create a more pronounced rod-like shape, which is conducive to forming liquid crystal phases. A common synthetic strategy is the Sonogashira cross-coupling reaction, where the terminal alkyne of the benzaldehyde (B42025) derivative is coupled with an aryl halide. This reaction is highly efficient for forming carbon-carbon bonds and extending the π-conjugated system of the molecule.

For instance, new benzoxazole-terminated mesogenic compounds have been synthesized using derivatives of this compound. nih.gov The process typically involves reacting the aldehyde with other aromatic units to build a multi-ring structure. The final molecule often includes flexible terminal chains, such as alkoxy groups, which are crucial for inducing the desired mesomorphic behavior. The synthesis approach is designed to create linear, conjugated structures that exhibit the necessary anisotropy to form liquid crystal phases upon heating.

The performance of a liquid crystal in display applications is heavily dependent on its optical birefringence (Δn) and dielectric anisotropy (Δε). The molecular structure of the mesogens dictates these properties.

Birefringence (Δn): This is the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high birefringence is desirable for many applications. The incorporation of the 2,6-difluorophenyl acetylene (B1199291) unit, derived from this compound, is known to increase birefringence. nih.gov The extended π-conjugation provided by the tolane (diphenylacetylene) core, which is formed via reactions involving the ethynyl group, is a primary contributor to high Δn values.

Dielectric Anisotropy (Δε): This property describes how the dielectric constant of the material changes with the orientation of the molecules in an electric field. It can be positive or negative, a critical factor for different display modes like twisted nematic (TN) or vertical alignment (VA). The two fluorine atoms in the 2,6-positions have a significant impact on Δε. Because the C-F bonds have strong dipole moments that are oriented perpendicular to the long molecular axis, they tend to induce a negative dielectric anisotropy. This is a sought-after characteristic for materials used in VA-LCD technology.

| Structural Feature | Influence on Birefringence (Δn) | Influence on Dielectric Anisotropy (Δε) |

| Ethynyl Group | Increases Δn through extended π-conjugation. | Can be tailored by attached groups. |

| 2,6-Difluoro Substitution | Can enhance Δn. | Induces a negative Δε due to perpendicular dipoles. |

| Terminal Groups | Can be varied to fine-tune both Δn and Δε. | Strongly influences the magnitude and sign of Δε. |

| Molecular Length | Generally increases Δn. | Affects the overall molecular polarizability. |

This table provides an interactive overview of how different parts of a liquid crystal molecule derived from this compound affect its key optical and electrical properties.

The thermal stability and the temperature range over which a material exhibits liquid crystalline phases (mesophases) are critical for practical applications. The molecular structure derived from this compound plays a key role in determining these characteristics.

The rigid tolane core created by the ethynyl linkage contributes to high thermal stability and promotes the formation of nematic phases over a broad temperature range. The 2,6-difluoro substitution pattern is particularly effective at enhancing nematic stability. The nature of the terminal groups attached to the mesogen also has a profound influence on the melting and clearing points (the temperatures at which the material transitions from solid to liquid crystal and from liquid crystal to isotropic liquid, respectively). For example, increasing the length of terminal alkoxy chains can affect the mesophase range, sometimes leading to the appearance of more ordered smectic phases at lower temperatures. Research has shown that benzoxazole-terminated compounds synthesized from this building block can exhibit stable mesophase ranges suitable for device applications. nih.gov

Role in Organic Electronic Materials and Devices

Beyond liquid crystals, the reactive functionalities of this compound make it a valuable precursor for other organic electronic materials, where π-conjugated systems are fundamental to device performance.

Conjugated polymers are a class of organic materials with alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons. This structure imparts semiconductor properties, making them suitable for use in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The terminal alkyne (ethynyl group) on this compound is a key functional group for polymerization. It can readily participate in cross-coupling reactions, most notably the Sonogashira coupling, to form poly(arylene ethynylene)s (PAEs). mdpi.com In this context, this compound can act as a monomer or as a precursor to a monomer. The ethynylene linkages in the resulting polymer backbone help to maintain a rigid and planar structure, which facilitates intermolecular π-π stacking and enhances charge carrier mobility. mdpi.com The incorporation of ethynylene units is a known strategy for lowering the HOMO energy level of conjugated polymers, which can improve the oxidative stability of the material. mdpi.com The aldehyde group offers a site for further functionalization, either before or after polymerization, allowing for the tuning of the polymer's electronic properties or its processing characteristics.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular dye to absorb light. The efficiency of these cells is highly dependent on the properties of the dye, which typically has a donor-π-bridge-acceptor (D-π-A) structure. mdpi.combiointerfaceresearch.com This architecture facilitates intramolecular charge transfer upon photoexcitation, which is the first step in converting light to electricity. mdpi.com

This compound is a potential building block for creating high-performance organic dyes for DSSCs.

The ethynyl group can be incorporated into the π-bridge of the dye. Ethynyl-linked bridges are effective at mediating electronic communication between the donor and acceptor parts of the molecule and can extend the light-harvesting region of the sensitizer. rsc.org

The benzaldehyde group can be chemically modified to form the acceptor part of the dye. The acceptor is crucial as it also typically contains an anchoring group (like a carboxylic or cyanoacrylic acid) that binds the dye to the semiconductor surface (commonly TiO₂), enabling efficient injection of excited electrons from the dye into the semiconductor's conduction band. nih.gov

The difluoro-substituents can also play a role in tuning the electronic energy levels (HOMO/LUMO) of the dye to optimize the electron injection and dye regeneration processes, which are critical for high power conversion efficiency. nih.gov

Application in Dye-Sensitized Solar Cells (DSSCs)

Precursor for Diverse Heterocyclic Compounds and Macrocycles

The aldehyde and ethynyl functionalities of this compound make it an excellent starting material for the synthesis of a wide array of complex organic structures. The aldehyde group readily participates in condensation reactions to form carbon-nitrogen double bonds (imines) or to engage in cyclization reactions, while the ethynyl group is a versatile handle for cross-coupling reactions like the Sonogashira coupling. This dual reactivity allows for its use in building diverse heterocyclic systems and large macrocycles.

Benzoxazoles are an important class of heterocyclic compounds found in many biologically active molecules and functional materials. core.ac.uk A primary and efficient method for their synthesis is the condensation of an aromatic aldehyde with a 2-aminophenol. organic-chemistry.org

In this reaction, the aldehyde group of this compound reacts with the primary amino group of 2-aminophenol to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization, where the hydroxyl group of the aminophenol attacks the imine carbon, and subsequent dehydration (loss of a water molecule) to yield the stable aromatic benzoxazole ring. This straightforward process directly installs the 4-ethynyl-2,6-difluorophenyl moiety at the 2-position of the benzoxazole core, yielding a highly functionalized product that can be used for further elaboration, for instance in liquid crystals or bioactive compounds.

The indazole ring system is another privileged heterocyclic motif in medicinal chemistry. nih.gov Aromatic aldehydes are key starting materials in several established routes to indazoles. One common strategy involves the initial formation of an arylhydrazone by reacting the aldehyde with a substituted hydrazine. nih.gov

Using this compound, the corresponding arylhydrazone can be formed. This intermediate, when subjected to appropriate reaction conditions (often involving a base or a transition-metal catalyst), can undergo intramolecular cyclization through a nucleophilic aromatic substitution (SNAr) or a C-H activation pathway to form the 1H-indazole ring. nih.gov Another method involves the nitrosation of the aromatic aldehyde followed by a reductive cyclization to yield the indazole core. google.com These methods allow for the synthesis of indazoles that are specifically substituted with the 4-ethynyl-2,6-difluorophenyl group, providing a scaffold for further chemical exploration.

The aldehyde functional group is fundamental to the synthesis of tetrapyrrolic macrocycles such as porphyrins and corroles, which are central to applications ranging from catalysis and sensors to photodynamic therapy. nih.govuakron.edu The most common synthetic strategies, such as the Lindsey or Adler-Longo methods, rely on the acid-catalyzed condensation of an aldehyde with pyrrole or pyrrole derivatives like dipyrromethanes. nih.gov this compound serves as the aldehyde component in these reactions, allowing for the introduction of the sterically hindered and electronically modified phenyl group at the meso-positions of the final macrocycle. mdpi.com

Corroles are contracted analogues of porphyrins, missing one meso-carbon bridge. This structural difference imparts unique chemical and photophysical properties. The synthesis of meso-substituted corroles often employs the condensation of an aromatic aldehyde with a dipyrromethane. nih.gov

A prevalent strategy is the [2+2] condensation, where two molecules of a dipyrromethane react with two molecules of an aldehyde, though for corrole synthesis, a dipyrromethane is typically condensed with an aldehyde in a specific ratio under acidic conditions to form a bilane intermediate. This open-chain tetrapyrrolic species is then subjected to oxidative cyclization to form the corrole macrocycle. researchgate.net

Due to the steric hindrance from the two ortho-fluorine atoms, this compound is considered a "sterically hindered" aldehyde. rsc.org Its successful use in corrole synthesis requires carefully optimized reaction conditions (e.g., choice of acid catalyst, solvent, and concentration) to favor the desired macrocyclization and minimize the formation of unwanted side products. researchgate.netrsc.org This method provides direct access to A₂B- or A₃-type corroles where the 4-ethynyl-2,6-difluorophenyl group occupies one or more of the meso-positions, yielding a macrocycle with tailored steric and electronic properties. researchgate.net

Data Tables

Table 1: Functional Group Properties of this compound

| Functional Group | Position | Primary Reactivity | Application |

|---|---|---|---|

| Aldehyde (-CHO) | 1 | Electrophilic addition, Condensation | Heterocycle & Macrocycle formation |

| Fluorine (-F) | 2, 6 | Inductive electron withdrawal, Steric hindrance | Tuning electronics, Controlling conformation |

Table 2: Synthetic Applications and Resulting Structures

| Starting Material | Reaction Type | Resulting Heterocycle/Macrocycle | Key Feature from Precursor |

|---|---|---|---|

| 2-Aminophenol | Condensation / Cyclization | Benzoxazole derivative | 2-(4-ethynyl-2,6-difluorophenyl)benzoxazole |

| Hydrazine | Hydrazone formation / Cyclization | Indazole derivative | 1-Aryl-indazole with the substituted phenyl group |

| Dipyrromethane | Acid-catalyzed condensation / Oxidation | meso-substituted Corrole | Corrole with 4-ethynyl-2,6-difluorophenyl at a meso-position |

Assembly of Porphyrin and Corrole Analogues

Functionalization of Tetrapyrrolic Systems via Ethynyl Linkages

The covalent modification of tetrapyrrolic macrocycles, such as porphyrins and their analogues, is a cornerstone of modern materials science. The introduction of specific functional groups onto the porphyrin periphery allows for the fine-tuning of their electronic, optical, and electrochemical properties. One of the most powerful strategies for creating large, well-defined multiporphyrin arrays involves the use of rigid, conjugated linkers, with ethynyl groups being of particular importance. acs.orgrsc.org

The use of ethynyl linkages, often as part of a diphenylethyne unit, provides a rigid and linear connection between porphyrin cores, facilitating significant through-bond electronic communication. acs.org This strategy is fundamental to the construction of molecular photonic devices and model systems for studying light-harvesting processes. rsc.orgacs.org The synthesis of these complex architectures is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which efficiently connects an ethynyl-functionalized molecule to a halogenated porphyrin, or vice versa. acs.orgacs.org

Molecules like this compound serve as valuable building blocks in this synthetic approach. The terminal ethynyl group is the reactive handle for palladium-catalyzed coupling to a meso- or β-position of a porphyrin ring that has been pre-functionalized with a suitable leaving group, such as an iodo or bromo substituent. The 2,6-difluoro substitution pattern on the phenyl ring can influence the electronic properties of the resulting conjugate and can impart unique solubility and packing characteristics. Furthermore, the aldehyde functionality provides a versatile anchor point for subsequent chemical modifications, allowing for the attachment of other molecular components or for linking the entire assembly to a surface.

The resulting ethynyl-linked porphyrin arrays exhibit distinct properties that are highly dependent on the nature of the linker and the geometry of the assembly. The rigid connection ensures a well-defined distance of approximately 20 Å center-to-center between porphyrin units when using a diphenylethyne linker. acs.org This controlled spacing is crucial for modulating photoinduced energy transfer and electron transfer processes, making these arrays promising candidates for use as molecular wires. acs.orgrsc.org The electronic communication between the macrocycles can be further modulated by introducing steric hindrance that affects the planarity between the porphyrin and the phenyl groups of the linker. acs.org

| Feature | Description | Significance |

| Linkage Type | Ethynyl or Diphenylethyne | Provides a rigid, conjugated, and linear connection between tetrapyrrolic units. |

| Synthetic Method | Palladium-catalyzed cross-coupling (e.g., Sonogashira) | Enables efficient and modular construction of multiporphyrin arrays with high yields. acs.orgacs.org |

| Porphyrin-Porphyrin Distance | ~20 Å (for diphenylethyne linkers) | Allows for precise control over electronic interactions and energy transfer rates. acs.org |

| Resulting Properties | Enhanced electronic communication, defined geometries | Crucial for applications in light-harvesting, molecular electronics, and nonlinear optics. rsc.orgacs.org |

| Role of this compound | Building block for functionalization | The ethynyl group allows for attachment to the porphyrin, while the difluorobenzaldehyde moiety modifies electronic properties and offers a site for further reactions. |

Supramolecular Assembly and Self-Organization Principles of Derivatives

Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The principle of self-organization, or self-assembly, is central to this field, wherein molecules spontaneously arrange themselves into well-defined, functional superstructures. The precise control of these assemblies relies on encoding molecular recognition information into the constituent building blocks.

Derivatives of this compound are prime candidates for the construction of sophisticated supramolecular systems. After the initial functionalization (for example, by attaching the molecule to a larger scaffold via its ethynyl or aldehyde group), the difluorophenyl moiety becomes a key driver for self-assembly. The introduction of fluorine atoms into organic molecules profoundly influences their intermolecular interaction profiles. rsc.orgrsc.org

The high electronegativity of fluorine creates localized dipoles and can lead to specific non-covalent interactions, including dipole-dipole interactions, hydrogen bonding (if suitable donors are present), and so-called "fluorous" interactions. These forces can direct the packing of molecules in the solid state or in solution, leading to the formation of predictable and stable architectures such as nanotubes, fibers, or vesicles. rsc.orgnih.gov For instance, research on fluorinated peptides has demonstrated that a higher degree of fluorination can promote fibrillation and the formation of hydrogels, showcasing the powerful role of fluorine in guiding self-assembly. rsc.org

In the context of derivatives of this compound, the following principles would govern their self-organization:

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions. The presence of the electron-withdrawing fluorine atoms modifies the quadrupole moment of the aromatic ring, often leading to stronger and more directionally specific stacking arrangements compared to non-fluorinated analogues.

Dipole-Dipole Interactions: The C-F bonds introduce strong dipoles into the molecule, which can lead to electrostatic interactions that guide the alignment of molecules within a larger assembly.

Exclusion Effects: In certain solvents, the fluorinated portions of the molecules may be solvophobic, leading them to aggregate in a process driven by the exclusion of solvent molecules, similar to the hydrophobic effect.

| Interaction Type | Description | Role in Self-Assembly |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Fluorination alters the electronic nature of the ring, influencing stacking geometry and strength. |

| Dipole-Dipole Forces | Electrostatic attraction between permanent dipoles (e.g., C-F bonds). | Provides directional control over molecular alignment. |

| Hydrogen Bonding | Interaction involving a hydrogen atom located between two electronegative atoms. | Can be a primary organizing force if suitable functional groups are present in the derivative. |

| "Fluorous" Interactions | Segregation of fluorinated moieties from non-fluorinated media. | Drives the aggregation and phase separation of fluorinated components, leading to organized structures. |

Spectroscopic Characterization for Structural Elucidation of 4 Ethynyl 2,6 Difluorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of 4-Ethynyl-2,6-difluorobenzaldehyde (B6173228). By analyzing the spectra from different nuclei, such as ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the acetylenic proton. The chemical shift (δ) of the aldehydic proton typically appears in the downfield region, around 9.5-10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons will exhibit signals in the aromatic region (typically 7.0-8.0 ppm), with their multiplicity and coupling constants providing insights into their substitution pattern on the benzene (B151609) ring. The acetylenic proton signal is expected to appear at a more upfield position, generally between 2.0 and 3.0 ppm.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group will produce a characteristic signal in the highly deshielded region of 185-200 ppm. The aromatic carbons will resonate in the range of 110-170 ppm, with the carbons directly bonded to the fluorine atoms showing characteristic splitting due to C-F coupling. The two carbons of the ethynyl (B1212043) group will give rise to signals in the range of 70-90 ppm.

| Assignment | Chemical Shift (δ) in ppm |

| Aldehydic Carbon | 185-200 |

| Aromatic Carbons | 110-170 |

| Ethynyl Carbons | 70-90 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

¹⁹F NMR Analysis

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is particularly useful for fluorinated compounds like this compound. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. The spectrum will show a signal for the two equivalent fluorine atoms on the benzene ring. The chemical shift of this signal, as well as its coupling to nearby protons, can confirm the position of the fluorine substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound (C₉H₄F₂O), the high-resolution mass spectrum will show a molecular ion peak corresponding to its exact molecular weight (166.02303 Da). uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (CHO) or a hydrogen atom. The presence of the ethynyl and difluoro substituents will also influence the fragmentation, leading to characteristic fragment ions that can be used to confirm the structure. Predicted collision cross-section (CCS) values for different adducts of the molecule can also be calculated to aid in its identification. uni.luuni.luuni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 167.03031 | 125.5 |

| [M+Na]⁺ | 189.01225 | 138.3 |

| [M-H]⁻ | 165.01575 | 126.2 |

| [M+NH₄]⁺ | 184.05685 | 144.4 |

| [M+K]⁺ | 204.98619 | 134.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.gov In the case of this compound, these techniques can be used to identify the key functional groups: the aldehyde, the alkyne, and the fluorinated aromatic ring.

The IR spectrum will show a strong absorption band for the C=O stretch of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. The C-H stretch of the aldehyde will appear as a pair of bands around 2720 and 2820 cm⁻¹. The terminal alkyne C≡C stretch will give a weak but sharp band around 2100-2140 cm⁻¹, while the ≡C-H stretch will be observed as a sharp peak near 3300 cm⁻¹. The C-F stretching vibrations of the difluorinated benzene ring will result in strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide a strong signal for the C≡C stretch of the ethynyl group, complementing the often weak signal seen in the IR spectrum. umich.edu The symmetric vibrations of the aromatic ring will also be prominent in the Raman spectrum.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose. bldpharm.com

HPLC can be used to separate the target compound from impurities, with the purity being determined by the relative area of the peak corresponding to this compound. The choice of stationary and mobile phases is critical for achieving good separation.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This allows for the simultaneous confirmation of the molecular weight of the compound in the HPLC eluent, providing a high degree of confidence in its identification and purity assessment.

UPLC utilizes smaller particle sizes in the stationary phase and higher pressures, resulting in faster analysis times and improved resolution compared to conventional HPLC. This can be particularly advantageous for the rapid analysis of compound purity. These techniques are often employed in quality control to ensure the compound meets the required specifications for further use. bldpharm.com

Computational and Theoretical Investigations of 4 Ethynyl 2,6 Difluorobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules. For aromatic systems like substituted benzaldehydes, DFT methods, such as B3LYP, are frequently employed to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.

Orbital Analysis and Charge Distribution

Prediction of Reaction Pathway Energetics and Transition States

The prediction of reaction pathway energetics and the identification of transition states are crucial for understanding the chemical reactivity of a compound. While specific reaction pathways involving 4-Ethynyl-2,6-difluorobenzaldehyde (B6173228) have not been detailed in the literature, general principles for benzaldehyde (B42025) derivatives can be applied. For example, DFT calculations have been successfully used to model the energy profiles of various reactions involving benzaldehyde, such as cycloadditions and radical reactions. researchgate.netresearchgate.net These studies typically involve locating the transition state structures and calculating the activation energies, which determine the feasibility and kinetics of a reaction. For this compound, the presence of the electron-withdrawing fluorine and ethynyl (B1212043) groups would significantly influence the energetics of nucleophilic attack at the carbonyl carbon.

Conformational and Vibrational Analysis

Detailed conformational and vibrational analyses have been performed on 2,6-difluorobenzaldehyde (B1295200) using both ab initio Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set. researchgate.net These studies have identified two planar conformers: the O-cis and O-trans rotomers. The O-trans rotomer, where the aldehyde oxygen is directed away from the fluorine atoms, is predicted to be the more stable conformer in the ground state. researchgate.net The energy difference between the conformers and the rotational barrier is influenced by the steric and electrostatic interactions between the aldehyde group and the ortho-fluorine atoms.

Vibrational frequency calculations for the optimized geometries of 2,6-difluorobenzaldehyde have been performed and show good agreement with experimental infrared and Raman spectra. researchgate.net The calculated frequencies, after scaling, can be used to assign the observed vibrational modes.

Table 1: Calculated Vibrational Frequencies for 2,6-Difluorobenzaldehyde (O-trans conformer)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| C-H stretch (aldehyde) | 2870 |

| C=O stretch | 1715 |

| Aromatic C=C stretch | 1620 |

| C-F stretch | 1250 |

| C-H bend (aromatic) | 1150 |

Note: This table presents a selection of key vibrational modes and their calculated frequencies for the O-trans conformer of 2,6-difluorobenzaldehyde. The data is based on computational studies and serves as an illustrative example.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a molecule like this compound, MD simulations could provide insights into its conformational dynamics in different environments, such as in solution or interacting with a biological target. While specific MD studies on this molecule are not available, simulations of benzaldehyde and its derivatives have been conducted to understand their behavior, for instance, in membrane permeability studies. nih.gov Such simulations can reveal how the molecule interacts with its surroundings and which conformational changes are most likely to occur.

Modeling of Fluorine Effects on Molecular Properties and Intramolecular Interactions

The introduction of fluorine atoms into an organic molecule can have profound effects on its physical, chemical, and biological properties. rsc.org In the case of this compound, the two fluorine atoms at the ortho positions exert strong electron-withdrawing inductive effects, which can significantly alter the reactivity of the aromatic ring and the aldehyde group. Computational modeling is essential to understand these effects. For example, the presence of ortho-fluorine atoms can influence the planarity of the molecule and create specific intramolecular interactions, such as weak C-H···F hydrogen bonds. soton.ac.uk These interactions, though weak, can impact the conformational preferences of the molecule.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For aromatic aldehydes, QSAR studies have been conducted to predict their toxicity and other biological activities. nih.govtandfonline.comresearchgate.net These models typically use a variety of molecular descriptors, including electronic, steric, and lipophilic properties, which can be calculated using computational methods. The development of a QSAR model for a class of compounds that includes this compound could enable the predictive design of new molecules with desired activities and properties. Such models can help in prioritizing synthetic targets and reducing the need for extensive experimental testing.

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For 4-ethynyl-2,6-difluorobenzaldehyde (B6173228) and its derivatives, research is moving beyond traditional multi-step procedures.

Future efforts will likely focus on:

Green Chemistry Principles: The use of greener catalysts and solvents is a key area of future research. acs.org For instance, exploring the use of β-cyclodextrin in aqueous phase reactions could provide a more environmentally benign alternative to traditional organic solvents for certain transformations. acs.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow process is a logical next step for industrial-scale production.

Direct C-H Functionalization: Bypassing the need for pre-functionalized starting materials, direct C-H ethynylation of a 2,6-difluorobenzaldehyde (B1295200) precursor would represent a significant leap in synthetic efficiency and atom economy.

Development of Advanced Catalytic Transformations for Derivatization

The dual reactivity of the alkyne and aldehyde groups in this compound makes it a prime candidate for advanced catalytic transformations. This allows for the creation of complex molecules with high degrees of precision.

Emerging research opportunities include:

Click Chemistry and Bio-orthogonal Reactions: The terminal alkyne is perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." benthamdirect.comnih.gov This reaction's high efficiency and selectivity make it ideal for attaching the molecule to biomolecules or material surfaces. benthamdirect.comnih.gov Future work will likely explore strain-promoted azide-alkyne cycloadditions (SPAAC) to circumvent the potential toxicity of copper catalysts in biological systems. nih.govnih.gov

Tandem Catalysis: A significant area of future research will be the development of tandem catalytic cycles that sequentially modify both the aldehyde and alkyne functionalities in a single reaction vessel. This could involve, for example, an initial hydroboration of the alkyne followed by a condensation reaction at the aldehyde. youtube.comyoutube.com

Sonogashira Coupling: As a key reaction for forming carbon-carbon bonds, Sonogashira coupling will continue to be vital for elaborating the structure of this compound. rsc.orgrsc.org Research into more active and robust palladium and copper co-catalyst systems will be crucial.

Novel Cycloaddition Reactions: Beyond the well-established click chemistry, exploring other cycloaddition reactions involving the alkyne moiety will open up new avenues for synthesizing novel heterocyclic scaffolds.

Expansion of Applications in Emerging Functional Materials and Bio-conjugation

The unique electronic and structural features of this compound make it an exciting building block for next-generation materials and bioconjugates.

Future applications are envisioned in:

Porous Organic Polymers (POPs): The rigid, well-defined structure of this molecule makes it an excellent monomer for the synthesis of microporous organic polymers. rsc.orgrsc.orgresearchgate.net These materials have potential applications in gas storage and separation, particularly for carbon dioxide capture, due to the nitrogen-phobic nature that can be incorporated. rsc.orgrsc.org The aldehyde group can be used for post-synthetic modification of the polymer pores.

Functional Polymers for Electronics: Incorporating this compound into conjugated polymers can tune their electronic properties. The fluorine atoms can enhance the electro-optical properties of materials like liquid crystals. nih.gov Such polymers could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Bio-conjugation and Chemical Probes: The ability to undergo click chemistry makes this molecule a valuable tool for attaching to proteins, nucleic acids, and other biomolecules. nih.govnih.gov The aldehyde can be used for further labeling or conjugation, creating dual-functional probes for biological imaging and diagnostics.